molecular formula C16H19F2NO4 B12301873 trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid

trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12301873
M. Wt: 327.32 g/mol
InChI Key: KZLXOOACMWCQLA-UHFFFAOYSA-N
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Description

Trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in medicinal chemistry for their potential biological activities and as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones.

    Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is commonly introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound can be used to study the effects of pyrrolidine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as a building block for the synthesis of agrochemicals, polymers, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
  • Trans-1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the difluorophenyl group, which can impart distinct electronic and steric properties. These properties may influence the compound’s reactivity, biological activity, and overall stability compared to similar compounds.

Properties

IUPAC Name

4-(3,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-10(11(8-19)14(20)21)9-4-5-12(17)13(18)6-9/h4-6,10-11H,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLXOOACMWCQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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